N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
(Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide group, an aminophenyl group, and a hydroxybenzene ring, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-aminophenyl ethanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aminophenyl and hydroxybenzene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays .
Medicine
In medicine, (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide is being investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to fully understand its medicinal potential .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-aminophenyl)ethanone: Shares the aminophenyl group but lacks the hydrazide and hydroxybenzene functionalities.
2-hydroxybenzohydrazide: Contains the hydrazide and hydroxybenzene groups but lacks the aminophenyl group.
Bis(3-aminophenyl)sulfone: Contains two aminophenyl groups and a sulfone linkage, differing in its overall structure and reactivity.
Uniqueness
(Z)-N’-(1-(3-aminophenyl)ethylidene)-2-hydroxybenzohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[1-(3-aminophenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-5-4-6-12(16)9-11)17-18-15(20)13-7-2-3-8-14(13)19/h2-9,19H,16H2,1H3,(H,18,20) |
InChI Key |
QGKOFZZXMFLSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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